5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine
Description
5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine (CAS: 959799-08-7, MFCD29918560) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a prop-2-en-1-yl (allyl) group attached to the amine at position 2. Its molecular formula is C₇H₇BrClN₃, with a molecular weight of 262.51 g/mol.
Properties
IUPAC Name |
5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHHZIFJBEYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-tribromopyrimidine.
Alkylation: Finally, the 4-amino-5-bromo-2-chloropyrimidine is alkylated with prop-2-en-1-yl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Alkylation and Acylation: The amino group can be alkylated or acylated to form derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Key Features:
- Synthetic Utility : This compound is widely employed as an intermediate in pharmaceutical synthesis. For example, it has been used in the preparation of kinase inhibitors and macrocyclic compounds via nucleophilic aromatic substitution reactions .
Comparison with Structural Analogs
The pyrimidine scaffold allows for diverse substitutions at the 4-amino position, significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related compounds:
Structural Features and Substitution Patterns
| Compound Name | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine | Allyl (prop-2-en-1-yl) | C₇H₇BrClN₃ | 262.51 |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Cyclopentyl | C₉H₁₁BrClN₃ | 276.56 |
| (±)-8b (Tetrahydrofuran-2-ylmethyl derivative) | Tetrahydrofuran-2-ylmethyl | C₁₀H₁₂BrClN₃O | 314.58 |
| 5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine | 4-Methoxybenzyl | C₁₂H₁₁BrClN₃O | 328.60 |
| 5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | Pyridin-4-ylmethyl | C₁₀H₈BrClN₄ | 299.55 |
Key Observations :
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Low in water | ~2.1 |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 81–84 (8a analog) | Moderate in DCM | ~2.8 |
| (±)-8b | 85–86 | Soluble in DMSO | ~1.9 |
| 5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine | Not reported | Low in water | ~2.5 |
Notes:
- The allyl-substituted compound has lower predicted lipophilicity (LogP ~2.1) compared to cyclopentyl derivatives (~2.8), suggesting differences in membrane permeability .
- The tetrahydrofuran-2-ylmethyl analog (±)-8b exhibits higher solubility in polar aprotic solvents like DMSO due to its oxygen-containing substituent .
Reactivity Trends :
Biological Activity
5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of bromine and chlorine atoms along with a prop-2-en-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Molecular Formula : C9H11BrClN3
- Molecular Weight : 248.51 g/mol
- CAS Number : 959799-08-7
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, disrupting biological pathways essential for cell proliferation and survival. Such mechanisms are particularly relevant in cancer treatment, where inhibition of tumor cell growth is desired.
Antiproliferative Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to related compounds can enhance their activity against HeLa cells, demonstrating their potential as anticancer agents .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of tubulin assembly, which is crucial for mitotic processes in cancer cells. By affecting microtubule dynamics, it can induce mitotic delay and subsequent cell death . The structure-function relationship of this compound suggests that its unique substitution pattern contributes to its inhibitory activity.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Structure | Similar enzyme inhibition profile |
| 5-bromo-2,4-dichloropyrimidine | Structure | Enhanced anti-infective properties |
| 4-amino-5-bromo-2-chloropyrimidine | Structure | Increased selectivity for cancer cells |
Case Studies
- Study on HeLa Cells : A study demonstrated that derivatives of pyrimidine compounds significantly inhibited the growth of HeLa cells with IC50 values ranging from 0.87 to 12.91 μM, indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
- EGFR Inhibition : Another investigation focused on compounds structurally related to this compound showed selective inhibition against mutant EGFR variants, highlighting its potential in targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
